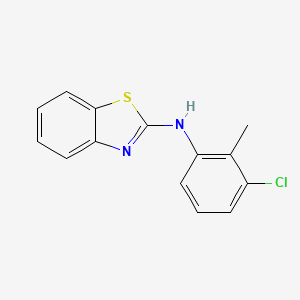

N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

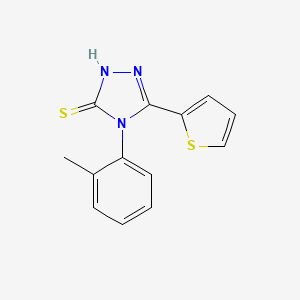

N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine, commonly known as CMBT, is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a heterocyclic aromatic amine with a benzothiazole ring and a chloro-methylphenyl side chain. CMBT has been used in many areas of scientific research, including organic synthesis, drug discovery, and material science.

Scientific Research Applications

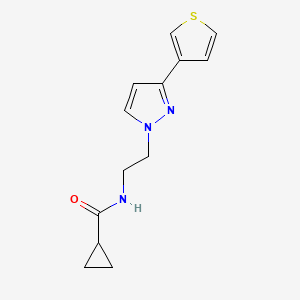

Antibacterial Activity

This compound has been found to have in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests that it could be used in the development of new antibacterial drugs.

Urease Inhibition

The thiourea skeleton, which is part of the structure of this compound, plays a vital role in pharmaceutical chemistry . A set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains were synthesized and evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU) . They were found to be potent anti-urease inhibitors , suggesting potential applications in the treatment of diseases related to urease activity.

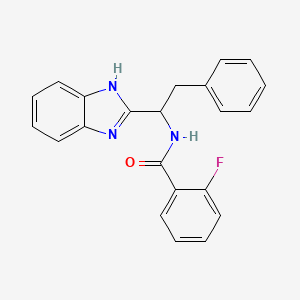

Drug Development

The thiazole chemistry, which is part of the structure of this compound, has brought with it the advent of many drugs derived from it . These include antimicrobials like Sulfathiazole, antifungals like Abafungin, antiretrovirals like Ritonavir, and antineoplastics like Bleomycin and Tiazofurin . This suggests that “N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine” could be used in the development of new drugs for various diseases.

Treatment of HIV Infections

In recent years, the use of thiazole scaffolds has remarkably improved the efficacy of the drugs that are put into practice for the treatment of HIV infections . This suggests potential applications of this compound in the development of new HIV treatments.

Treatment of Various Types of Cancer

Thiazole derivatives have been used in the treatment of various types of cancer . This suggests that “N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine” could have potential applications in cancer treatment.

Treatment of Hypertension

Thiazole derivatives have also been used in the treatment of hypertension . This suggests potential applications of this compound in the development of new hypertension treatments.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The compound likely interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may influence various pathways depending on its specific targets .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways influenced by the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine . These factors could include pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c1-9-10(15)5-4-7-11(9)16-14-17-12-6-2-3-8-13(12)18-14/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSQDDGKOIXNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2614105.png)

![2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2614111.png)

![N-benzyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2614114.png)

![N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2614121.png)